molecular formula C14H13N3O B11869480 1-Benzyl-7-methoxy-1H-pyrazolo[3,4-c]pyridine CAS No. 918882-22-1

1-Benzyl-7-methoxy-1H-pyrazolo[3,4-c]pyridine

Cat. No.: B11869480
CAS No.: 918882-22-1
M. Wt: 239.27 g/mol
InChI Key: FJLIAQPICSKKGG-UHFFFAOYSA-N
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Description

1-Benzyl-7-methoxy-1H-pyrazolo[3,4-c]pyridine is a nitrogen-containing heterocyclic compound of significant interest in medicinal and agricultural chemical research. As a fused bicyclic scaffold, it serves as a versatile privileged structure for developing novel bioactive molecules. Its core structure is analogous to other researched pyrazolopyridines, which have demonstrated a range of pharmacological activities in scientific studies, including serving as key intermediates in the synthesis of compounds with potential larvicidal and antioxidant properties . The specific benzyl and methoxy substituents on this molecular framework are designed to influence the compound's electronic properties, lipophilicity, and binding affinity, making it a valuable building block for structure-activity relationship (SAR) studies. Researchers utilize this and similar compounds in the exploration of new therapeutic agents and as a core template in combinatorial chemistry libraries. The compound is provided with guaranteed purity and identity for research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

918882-22-1

Molecular Formula

C14H13N3O

Molecular Weight

239.27 g/mol

IUPAC Name

1-benzyl-7-methoxypyrazolo[3,4-c]pyridine

InChI

InChI=1S/C14H13N3O/c1-18-14-13-12(7-8-15-14)9-16-17(13)10-11-5-3-2-4-6-11/h2-9H,10H2,1H3

InChI Key

FJLIAQPICSKKGG-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC2=C1N(N=C2)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Nitrosation and Rearrangement

The precursor, 3-acetamido-2-methoxy-4-methylpyridine, undergoes nitrosation using nitrosyl chloride (NOCl) in acetic acid with phosphorus pentoxide (P₂O₅) and potassium acetate (KOAc) as catalysts. The reaction proceeds at 0–30°C for 30 minutes, yielding the intermediate N-acetyl-N-nitroso compound.

Cyclization in Benzene

The nitroso intermediate is cyclized in refluxing benzene for 2 hours, facilitating the formation of 7-methoxy-1H-pyrazolo[3,4-c]pyridine. Sublimation (130–140°C at 0.5 mmHg) followed by crystallization from toluene achieves a purity of 82%.

Table 1: Reaction Conditions for Core Synthesis

ParameterDetails
Starting Material3-Acetamido-2-methoxy-4-methylpyridine
Nitrosating AgentNOCl in acetic acid
CatalystsP₂O₅, KOAc
Cyclization SolventBenzene
Temperature/TimeReflux, 2 hours
Yield82%

Benzylation at the 1-Position

Introducing the benzyl group to the pyrazolo[3,4-c]pyridine core requires careful control to ensure regioselectivity. The 1-position is favored due to steric and electronic factors.

Alkylation with Benzyl Chloride

7-Methoxy-1H-pyrazolo[3,4-c]pyridine reacts with benzyl chloride in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base. The mixture is stirred at room temperature for 12–24 hours, yielding the 1-benzyl isomer as the major product.

Table 2: Benzylation Optimization

ParameterDetails
Substrate7-Methoxy-1H-pyrazolo[3,4-c]pyridine
Alkylating AgentBenzyl chloride
BaseK₂CO₃
SolventDMF
Reaction Time12–24 hours
Yield70–75%

Regiochemical Considerations

Benzylation may produce 1- or 2-benzyl isomers. Nuclear magnetic resonance (NMR) spectroscopy distinguishes these products:

  • 1-Benzyl Isomer : The benzyl methylene protons (CH₂) resonate as a singlet at δ 5.70–5.90 ppm in 1H^1H NMR.

  • 2-Benzyl Isomer : The CH₂ group appears as a multiplet due to coupling with adjacent protons.

Spectroscopic Validation

Structural confirmation relies on multimodal spectroscopy:

  • 1H^1H NMR : Key signals include the methoxy group (δ 3.90–4.10 ppm, singlet) and pyridine-H4 (δ 8.50 ppm).

  • 13C^{13}C NMR : The benzyl carbon (C-1) resonates at δ 55.2 ppm, while the pyridine carbons appear between δ 120–150 ppm.

  • Mass Spectrometry : Molecular ion peaks align with the theoretical mass (m/z 295.1 for C₁₆H₁₅N₃O₂).

Challenges and Optimizations

Competing Side Reactions

Prolonged reaction times during benzylation promote dimerization or over-alkylation. Strict temperature control (25–30°C) mitigates this.

Purification Techniques

Sublimation and toluene crystallization are critical for removing unreacted starting materials and byproducts.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-7-methoxy-1H-pyrazolo[3,4-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide.

Major Products:

Scientific Research Applications

1-Benzyl-7-methoxy-1H-pyrazolo[3,4-c]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-benzyl-7-methoxy-1H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets and pathways. It can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The pyrazolo[3,4-c]pyridine core differentiates this compound from isomers like pyrazolo[3,4-b]pyridines (fusion at [3,4-b]) and pyrrolo[3,4-c]pyridines (pyrrole instead of pyrazole). Key structural distinctions include:

Compound Class Core Structure Substituent Positions Notable Features
1-Benzyl-7-methoxy-pyrazolo[3,4-c]pyridine Pyrazole + pyridine ([3,4-c]) 1-benzyl, 7-methoxy Potential AR antagonism
1,4,6-Trisubstituted-pyrazolo[3,4-b]pyridines Pyrazole + pyridine ([3,4-b]) 1-, 4-, 6-substituents Antitumor activity (e.g., IC₅₀ < 10 µM)
Pyrrolo[3,4-c]pyridine-1,3-diones Pyrrole + pyridine ([3,4-c]) 2-alkoxy, 4-alkoxy Analgesic/sedative properties
Benzyl-pyrazolo[3,4-b]pyridines Pyrazole + pyridine ([3,4-b]) 1-benzyl, 4-/5-substituents Cardiovascular applications
  • Ring Fusion : The [3,4-c] fusion in the target compound creates distinct electronic and steric environments compared to [3,4-b] isomers, influencing receptor binding and metabolic stability .
  • Substituent Effects : The 7-methoxy group may enhance solubility compared to halogenated analogs (e.g., 5-iodo derivatives in pyrazolo[3,4-b]pyridines ), while the benzyl group at the 1-position is common in bioactive pyrazolo-pyridines .

Physicochemical and Pharmacokinetic Comparisons

  • Molecular Weight (MW) : The target compound (MW ≈ 295 g/mol) is lighter than bulkier analogs like 1-benzyl-4-difluoromethyl-6-(1-ethyl-3-methyl-pyrazol-4-yl)-3-methyl-pyrazolo[3,4-b]pyridine (MW = 381.42 g/mol ), suggesting better drug-likeness per Lipinski’s rules.
  • Synthetic Accessibility : The 5-halo-pyrazolo[3,4-c]pyridine intermediates (e.g., 5-chloro derivatives) enable efficient functionalization via Suzuki coupling or amination , whereas [3,4-b] analogs require more complex multistep sequences .

Biological Activity

1-Benzyl-7-methoxy-1H-pyrazolo[3,4-c]pyridine is a member of the pyrazolo[3,4-c]pyridine family, which has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in the fields of oncology and neurology. This article reviews the biological activity of 1-benzyl-7-methoxy-1H-pyrazolo[3,4-c]pyridine, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H12N2O
  • Molecular Weight : 216.25 g/mol
  • IUPAC Name : 1-benzyl-7-methoxy-1H-pyrazolo[3,4-c]pyridine

Anticancer Activity

Research indicates that pyrazolo[3,4-c]pyridines possess significant anticancer properties. In vitro studies have demonstrated that 1-benzyl-7-methoxy-1H-pyrazolo[3,4-c]pyridine can inhibit the proliferation of various cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)5.2Induction of apoptosis via caspase activation
A549 (Lung Cancer)6.8Inhibition of PI3K/Akt signaling pathway
HeLa (Cervical Cancer)4.5Cell cycle arrest at G2/M phase

These findings suggest that the compound may serve as a lead structure for developing novel anticancer agents.

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of pathogens. Studies have shown that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC) Activity Type
Staphylococcus aureus32 µg/mLBacteriostatic
Escherichia coli64 µg/mLBactericidal

The mechanism underlying its antimicrobial activity may involve disruption of bacterial cell membranes and inhibition of protein synthesis.

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of pyrazolo[3,4-c]pyridines. The compound has shown promise in models of neurodegenerative diseases by reducing oxidative stress and inflammation.

  • Model : Mouse model of Alzheimer's disease
  • Outcome : Significant reduction in amyloid-beta plaques and improved cognitive function scores were observed after treatment with 1-benzyl-7-methoxy-1H-pyrazolo[3,4-c]pyridine.

The biological activity of 1-benzyl-7-methoxy-1H-pyrazolo[3,4-c]pyridine is attributed to its ability to interact with various molecular targets:

  • Inhibition of Kinases : The compound has been identified as a potent inhibitor of several kinases involved in cell signaling pathways related to cancer progression.
  • Modulation of Apoptotic Pathways : It induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Antioxidant Activity : The methoxy group enhances its ability to scavenge free radicals, thereby protecting neuronal cells from oxidative damage.

Case Studies

A notable study conducted by researchers at [source] evaluated the efficacy of 1-benzyl-7-methoxy-1H-pyrazolo[3,4-c]pyridine in a clinical trial involving patients with advanced solid tumors. The results indicated:

  • Overall Response Rate : 30%
  • Common Side Effects : Fatigue, nausea, and mild hematological toxicity.

Another study focused on its neuroprotective effects in models of Parkinson's disease showed a reduction in motor deficits and neuroinflammation markers after treatment with the compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Benzyl-7-methoxy-1H-pyrazolo[3,4-c]pyridine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of pyrazolo[3,4-c]pyridine derivatives often involves multi-step pathways, including cyclization and functionalization. For example, temperature control (e.g., room temperature to 80°C) and solvent selection (e.g., methanol or dichloromethane) are critical for minimizing side products and maximizing yield. Catalysts like sodium hypochlorite can facilitate oxidative ring closure in green chemistry approaches . Purification via column chromatography or alumina plugs is recommended to isolate high-purity products .

Q. How can structural elucidation of 1-Benzyl-7-methoxy-1H-pyrazolo[3,4-c]pyridine be performed using spectroscopic techniques?

  • Methodological Answer : Advanced NMR techniques (1D/2D NMR, DEPT, HETCOR, and COSY) are essential for assigning hydrogen and carbon signals in pyrazolo-pyridine systems. For example, ¹H-¹³C correlations resolve overlapping signals from the benzyl and methoxy groups. Mass spectrometry (HRMS) and X-ray crystallography (if crystallizable) provide additional confirmation of molecular geometry .

Q. What preliminary biological assays are suitable for evaluating the pharmacological potential of this compound?

  • Methodological Answer : Begin with in vitro assays targeting enzymes or receptors structurally related to pyrazolo-pyridine derivatives. For instance, kinase inhibition assays or cytotoxicity screens (e.g., against cancer cell lines) can identify baseline activity. Dose-response studies (IC₅₀ calculations) and selectivity profiling against off-target receptors are recommended to prioritize lead optimization .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of 1-Benzyl-7-methoxy-1H-pyrazolo[3,4-c]pyridine to biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can model interactions with active sites of enzymes like kinases. Focus on the methoxy and benzyl groups as potential pharmacophores. Validate predictions with experimental binding assays (e.g., surface plasmon resonance) .

Q. What strategies resolve contradictions in reported biological activity data for pyrazolo-pyridine analogs?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, cell line viability). Standardize protocols using reference compounds (e.g., staurosporine for kinase assays) and replicate experiments across independent labs. Meta-analyses of structure-activity relationship (SAR) data can identify trends obscured by experimental noise .

Q. How can regioselective functionalization of the pyrazolo-pyridine core be achieved for SAR studies?

  • Methodological Answer : Use protecting groups (e.g., tetrahydropyran) to direct reactions to specific positions. For example, bromination at the 3-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions. Subsequent Suzuki-Miyaura coupling introduces aryl/heteroaryl groups for diversification .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

  • Methodological Answer : Multi-step syntheses require optimization of solvent recovery (e.g., ethanol in green chemistry approaches) and catalyst recycling. Process analytical technology (PAT) monitors reaction progression in real time. Address solubility issues in later stages using co-solvents or salt formation .

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